N-[[6-(3-Aminopyrrolidin-1-yl)pyridin-2-yl]methyl]-2-nitrobenzenesulfonamide
Description
N-[[6-(3-Aminopyrrolidin-1-yl)pyridin-2-yl]methyl]-2-nitrobenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with an aminopyrrolidine group and a nitrobenzenesulfonamide moiety, making it a molecule of interest for its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-[[6-(3-aminopyrrolidin-1-yl)pyridin-2-yl]methyl]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c17-12-8-9-20(11-12)16-7-3-4-13(19-16)10-18-26(24,25)15-6-2-1-5-14(15)21(22)23/h1-7,12,18H,8-11,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENVGZBLUREHCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC(=N2)CNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[6-(3-Aminopyrrolidin-1-yl)pyridin-2-yl]methyl]-2-nitrobenzenesulfonamide typically involves multi-step organic synthesis techniques. One common approach includes:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of a pyridine derivative, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of the Aminopyrrolidine Group: The pyridine intermediate is then reacted with 3-aminopyrrolidine under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired bond.
Attachment of the Nitrobenzenesulfonamide Group: The final step involves the introduction of the nitrobenzenesulfonamide moiety. This can be achieved through a nucleophilic substitution reaction where the pyridine intermediate is reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[[6-(3-Aminopyrrolidin-1-yl)pyridin-2-yl]methyl]-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Coupling Reactions: The pyridine ring can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles, bases like triethylamine.
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of new sulfonamide derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[[6-(3-Aminopyrrolidin-1-yl)pyridin-2-yl]methyl]-2-nitrobenzenesulfonamide depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrobenzenesulfonamide group can act as a pharmacophore, interacting with biological molecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
N-[[6-(3-Aminopyrrolidin-1-yl)pyridin-2-yl]methyl]-2-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a nitro group.
N-[[6-(3-Aminopyrrolidin-1-yl)pyridin-2-yl]methyl]-2-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-[[6-(3-Aminopyrrolidin-1-yl)pyridin-2-yl]methyl]-2-nitrobenzenesulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
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